2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
CAS No.:
Cat. No.: VC16523891
Molecular Formula: C14H26N2O5
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O5 |
|---|---|
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | 2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid |
| Standard InChI | InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
| Standard InChI Key | RHCQZRPMGRMQMA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound integrates three distinct components:
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A morpholine ring (a six-membered heterocycle with oxygen and nitrogen atoms), which contributes to solubility and hydrogen-bonding capacity.
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A piperidine subunit (a six-membered amine ring), known to enhance bioavailability and receptor-binding affinity.
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Oxalic acid, a dicarboxylic acid that forms a salt with the morpholine-piperidine base, improving crystallinity and stability .
The stereochemistry of the molecule is complex, with the piperidine ring introducing chiral centers. Computational models suggest that the trans configuration of the piperidine-methyl group optimizes steric interactions with target receptors .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| logP | 1.12 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 87.7 Ų |
| Solubility | >10 mg/mL in DMSO |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with 2,6-dimethylmorpholine and piperidin-2-ylmethanol, which undergo nucleophilic substitution in the presence of a Lewis acid catalyst (e.g., BF-etherate) to form the morpholine-piperidine hybrid. Oxalic acid is then introduced via salt metathesis in ethanol, yielding the final product. Key steps include:
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Ring-opening alkylation: The morpholine’s oxygen acts as a nucleophile, attacking the piperidine methanol’s electrophilic carbon.
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Acid-base reaction: The tertiary amine of the hybrid compound reacts with oxalic acid in a 1:1 molar ratio, forming a stable salt.
Purification typically employs high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase, achieving >98% purity.
Industrial-Scale Optimization
A patent describing a related morpholine-piperidine derivative (WO2019211868A1) highlights industrial methods using azeotropic distillation to remove water and solvent recycling to minimize waste . For example:
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Tetrahydrofuran (THF) and dimethoxyethane (DME) are preferred solvents due to their low boiling points and compatibility with Grignard reagents.
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Sodium hydrosulfite is used to reduce nitro intermediates, a step critical for avoiding metal catalysts that could contaminate the final product .
Pharmacological Profile
Receptor Binding and Selectivity
In vitro studies of structurally analogous compounds reveal high selectivity for histamine H receptors (HR), with values in the nanomolar range . For instance:
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A piperidine-morpholine derivative demonstrated at HR, compared to at H, H, and H receptors .
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Docking simulations indicate that the piperidine nitrogen forms a salt bridge with Glu in the HR binding pocket, while the morpholine oxygen hydrogen-bonds with Tyr .
Table 2: Receptor Affinity Data
| Receptor Subtype | (nM) | Selectivity Ratio (vs. HR) |
|---|---|---|
| HR | 11.38 | 1.0 |
| HR | >10,000 | >878 |
| HR | >10,000 | >878 |
Mechanistic Insights
The compound acts as a competitive antagonist at HR, inhibiting constitutive activity in HEK293T cells with a . This antagonism modulates neurotransmitter release, suggesting applications in:
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Cognitive disorders: Enhancing acetylcholine and dopamine levels in the prefrontal cortex.
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Sleep-wake regulation: Blocking HR auto-receptors to promote wakefulness.
Applications in Material Science
Polymer Modification
The morpholine ring’s oxygen and nitrogen atoms enable coordination with metal ions, making the compound a candidate for:
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Ion-exchange resins: Functionalized polymers for heavy metal sequestration.
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Photocatalysts: Titanium dioxide composites for organic dye degradation.
Crystal Engineering
Oxalic acid’s role in forming hydrogen-bonded networks facilitates the design of co-crystals with tunable melting points and solubility profiles. For example, co-crystals with caffeine exhibit enhanced dissolution rates in simulated gastric fluid.
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